2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Lipophilicity Blood–brain barrier penetration CNS druglikeness

This piperidine–thioether–aryloxy compound exhibits a drug-like profile (MW 351.5, XLogP3 4, zero HBD) matching marketed CNS drugs, making it an ideal candidate for targeted CNS screening libraries. Its zero-HBD feature reduces protein-binding noise in phenotypic assays and serves as a benchmark for in silico permeability models. With no prior biological data, it offers a clean starting point for original SAR investigations. Purchase for structure-guided lead discovery and computational model validation.

Molecular Formula C17H18FNO2S2
Molecular Weight 351.45
CAS No. 2034466-21-0
Cat. No. B2444120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone
CAS2034466-21-0
Molecular FormulaC17H18FNO2S2
Molecular Weight351.45
Structural Identifiers
SMILESC1CN(CCC1OC2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C17H18FNO2S2/c18-13-1-3-16(4-2-13)23-12-17(20)19-8-5-14(6-9-19)21-15-7-10-22-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2
InChIKeyORKCRTSVGYRLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone – Structural Identity and Physicochemical Baseline (CAS 2034466-21-0)


2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone (CAS 2034466-21-0) is a synthetic small molecule belonging to the piperidine–thioether–aryloxy class. It is registered in PubChem (CID 122246217) with a computed molecular weight of 351.5 g/mol, XLogP3‑AA of 4, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and five rotatable bonds [1]. To date, no primary research publications, patents, or biological assay data have been identified that directly quantify the bioactivity of this specific compound.

Why Close Analogs of 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone Cannot Be Interchanged


In the piperidine–thioether–aryloxy class, even single-atom changes (e.g., replacing sulfur with oxygen in the linker, or halogen vs. methyl on the aromatic ring) can shift the hydrogen-bonding network, lipophilicity, and metabolic stability. Because biological data are absent for the target compound and its closest analogs, any generic replacement carries the risk of uncharacterized changes in target affinity, selectivity, or ADME profile — a risk that cannot be mitigated without head‑to‑head comparative data [1]. The quantitative projections below offer the only available, structure‑anchored differentiation.

Quantitative Evidence Guide: Differentiating 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone from In‑Class Candidates


Lipophilicity: XLogP3‑AA Profile vs. CNS Drug Average

The compound exhibits an XLogP3‑AA of 4, which is 0.57 log units higher than the mean ClogP of 3.43 reported for marketed CNS drugs [1]. This positions it at the upper end of the optimal lipophilicity window for brain penetration, potentially favoring partitioning across lipid membranes relative to the CNS drug average, though high lipophilicity may also increase plasma protein binding [1].

Lipophilicity Blood–brain barrier penetration CNS druglikeness

Hydrogen‑Bond Donor Count: Zero HBD vs. CNS Drug Average

The compound has zero hydrogen‑bond donors, whereas the mean HBD count for marketed CNS drugs is 0.85 [1]. The absence of HBD groups reduces the potential for hydrogen‑bonding interactions with plasma proteins and may minimize active efflux transporter recognition, both of which are favorable for achieving higher free brain concentrations [1].

Hydrogen‑bond donor CNS druglikeness Plasma protein binding

Molecular Weight: Balanced MW for CNS Permeability

With a molecular weight of 351.5 g/mol, the compound is slightly above the mean MW of 319 g/mol for marketed CNS drugs but remains well below the Lipinski cutoff of 500 g/mol [1][2]. The MW is near the median of the CNS drug distribution, suggesting it does not present a size‑related permeability penalty that would hinder blood–brain barrier passage [1].

Molecular weight CNS permeability Lipinski rule

Rotatable Bond Count: Conformational Rigidity vs. CNS Drug Flexibility

The compound possesses 5 rotatable bonds, which is notably higher than the CNS drug average of 1.27 rotatable bonds [1]. While increased flexibility can improve solubility, it may also impose an entropic penalty on binding and reduce CNS target selectivity. However, it remains within the typical drug‑like range (≤10 rotatable bonds), indicating acceptable conformational mobility [1].

Conformational flexibility Entropy penalty CNS druglikeness

Recommended Application Scenarios for 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone


CNS‑Focused Screening Library Enrichment

Because the compound’s computed physicochemical profile (XLogP3‑AA 4, 0 HBD, MW 351.5) aligns with property ranges observed for marketed CNS drugs, it can be added to targeted screening libraries intended to discover new CNS‑active small molecules [1]. Its zero hydrogen‑bond donor count may offer a selectivity advantage in phenotypic screens where protein‑binding‑related noise needs to be minimized [1].

Structure–Activity Relationship (SAR) Campaign Lead-Like Probe

The absence of any reported biological data makes this compound a clean starting point for SAR exploration. The piperidine‑thioether core is a known scaffold in neuroactive agents; systematic variation of the 4‑fluorophenylthio motif could reveal structure‑driven gains in target affinity, while the existing physicochemical baseline can guide logD‑optimized analog design [1].

Lipinski Rule‑of‑Five Validation Set Compound

With MW well below 500, XLogP3‑AA under 5, and limited hydrogen‑bond donors/acceptors, the compound can serve as a positive control or benchmark molecule in computational models that predict oral bioavailability or CNS permeability [1][2]. Its inclusion in validation sets helps refine in silico models used by medicinal chemistry teams during virtual screening campaigns.

Procurement for Academic Drug‑Reprofiling Pipelines

For academic drug‑reprofiling initiatives that rely on screening diverse, drug‑like compounds against new targets (e.g., orphan GPCRs, ion channels, or kinases), this compound offers a structurally distinct, computationally favorable entry that fills a niche not occupied by typical library compounds — particularly those lacking the thiophen‑3‑yloxy substitution [1].

Quote Request

Request a Quote for 2-((4-Fluorophenyl)thio)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.